3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol This compound features a benzodioxin ring fused with a propanoic acid chain and a thioether group
Mechanism of Action
Target of Action
The primary targets of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid are currently unknown . This compound is a unique chemical that is provided to early discovery researchers for the purpose of scientific exploration .
Mode of Action
The compound contains a carboxylic acid group (cooh), a thioether group (s-c), a benzodioxin ring, and a propanoic acid chain. These functional groups may interact with biological targets in various ways, potentially leading to a range of biological effects.
Biochemical Pathways
The compound’s potential to influence various biochemical pathways is an area of ongoing research .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The compound’s effects at the molecular and cellular levels are areas of active investigation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage . The reaction mixture is then acidified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzodioxin ring.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes such as 5-lipoxygenase, which is involved in inflammatory processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases like asthma and arthritis.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a thioether group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but with a butanoic acid chain instead of a propanoic acid chain.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether group, in particular, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-11(13)3-6-16-8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJCUHBJIXUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651085 | |
Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-00-5 | |
Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.